molecular formula C21H16Cl2N2O2 B12014876 N'-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 347411-61-4

N'-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide

Katalognummer: B12014876
CAS-Nummer: 347411-61-4
Molekulargewicht: 399.3 g/mol
InChI-Schlüssel: XNSFXLZQZKVCFD-ZMOGYAJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound characterized by the presence of chlorobenzylidene and chlorobenzyl groups attached to a benzohydrazide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorobenzylidene and chlorobenzyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N’-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(2-Chlorobenzylidene)-2-((4-methylbenzyl)oxy)benzohydrazide
  • N’-(2-Chlorobenzylidene)-2-((4-fluorobenzyl)oxy)benzohydrazide
  • N’-(2-Chlorobenzylidene)-2-((4-bromobenzyl)oxy)benzohydrazide

Uniqueness

N’-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of both chlorobenzylidene and chlorobenzyl groups, which may impart specific chemical and biological properties

Eigenschaften

CAS-Nummer

347411-61-4

Molekularformel

C21H16Cl2N2O2

Molekulargewicht

399.3 g/mol

IUPAC-Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H16Cl2N2O2/c22-17-11-9-15(10-12-17)14-27-20-8-4-2-6-18(20)21(26)25-24-13-16-5-1-3-7-19(16)23/h1-13H,14H2,(H,25,26)/b24-13+

InChI-Schlüssel

XNSFXLZQZKVCFD-ZMOGYAJESA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.